5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
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Overview
Description
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate, a derivative of indole, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactionsIndole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A . The PI3K/AKT pathway, which regulates cell proliferation and survival, is one of the pathways that can be affected by indole derivatives .
Result of Action
The molecular and cellular effects of Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate’s action depend on the specific targets it interacts with and the biochemical pathways it affects. Some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester typically involves the bromination of 3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the indole ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-3-oxo-1H-indole-2-carboxylic acid ethyl ester.
Reduction: Formation of 3-hydroxy-1H-indole-2-carboxylic acid ethyl ester.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-3-carboxylic acid: Another brominated indole derivative with similar biological activities.
6-Bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylic acid ethyl ester: A structurally related compound with different substituents on the indole ring.
Uniqueness
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is unique due to the presence of both a bromine atom and a hydroxyl group on the indole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULOKRNQEYIONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715631 |
Source
|
Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153501-30-5 |
Source
|
Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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